molecular formula C10H8O2 B1339062 2-(Furan-2-YL)phenol CAS No. 106584-14-9

2-(Furan-2-YL)phenol

Cat. No. B1339062
CAS RN: 106584-14-9
M. Wt: 160.17 g/mol
InChI Key: HMSYRKLORAGEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Furan-2-YL)phenol”, also known as furan phenol, is a chemical compound that belongs to the class of heterocyclic compounds. It has a CAS Number of 106584-14-9 and a molecular weight of 160.17 .


Molecular Structure Analysis

The InChI code for “2-(Furan-2-YL)phenol” is 1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H . This indicates that the compound has a molecular structure consisting of a furan ring attached to a phenol group.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “2-(Furan-2-YL)phenol”, have been recognized for their significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . The furan nucleus is an essential synthetic technique in the search for these new drugs .

Antiviral Applications

Compounds containing furan, such as “2-(Furan-2-YL)phenol”, have been frequently used in antiviral medications . They offer a wide range of advantageous biological and pharmacological characteristics .

Antifungal Applications

Furfural, a furan derivative, is known to be an effective fungicide, particularly in inhibiting the growth of wheat smut . This suggests potential antifungal applications for “2-(Furan-2-YL)phenol”.

Anti-inflammatory and Analgesic Applications

Furan-containing compounds have been used in anti-inflammatory and analgesic medications . They exhibit a wide range of beneficial biological and pharmacological properties .

Use in Epoxy Resins

Furan derivatives, including “2-(Furan-2-YL)phenol”, have been used in the synthesis of epoxy resins . These resins have a wide range of industrial applications, and furan derivatives contribute to their sustainable production .

Antidepressant and Anti-anxiolytic Applications

Compounds containing furan have been used in antidepressant and anti-anxiolytic medications . They offer a wide range of advantageous biological and pharmacological characteristics .

Anti-parkinsonian and Anti-glaucoma Applications

Furan-containing compounds have been used in anti-parkinsonian and anti-glaucoma medications . They exhibit a wide range of beneficial biological and pharmacological properties .

Anticancer Applications

Furan-containing compounds have been used in anticancer medications . They offer a wide range of advantageous biological and pharmacological characteristics .

properties

IUPAC Name

2-(furan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSYRKLORAGEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465356
Record name 2-(2-furyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106584-14-9
Record name 2-(2-Furanyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106584-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-furyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-YL)phenol
Reactant of Route 3
Reactant of Route 3
2-(Furan-2-YL)phenol
Reactant of Route 4
Reactant of Route 4
2-(Furan-2-YL)phenol
Reactant of Route 5
Reactant of Route 5
2-(Furan-2-YL)phenol
Reactant of Route 6
Reactant of Route 6
2-(Furan-2-YL)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.